molecular formula C22H14F3N3O2S2 B11090329 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11090329
M. Wt: 473.5 g/mol
InChI Key: CCFKCJJGYLPFJU-UHFFFAOYSA-N
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Description

2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl cyanide group, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and sonication can enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE include other thiophene derivatives and pyridyl cyanides. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

The uniqueness of 2-{[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H14F3N3O2S2

Molecular Weight

473.5 g/mol

IUPAC Name

2-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C22H14F3N3O2S2/c1-12-4-2-5-13(8-12)28-19(29)10-18(21(28)30)32-20-14(11-26)15(22(23,24)25)9-16(27-20)17-6-3-7-31-17/h2-9,18H,10H2,1H3

InChI Key

CCFKCJJGYLPFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Origin of Product

United States

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